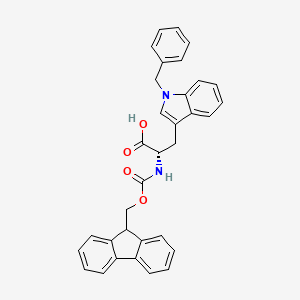

N-Fmoc-1-benzyl-L-tryptophan

Description

Significance of Non-Canonical Amino Acids in Advanced Synthetic Organic Chemistry

While proteins in nature are constructed from a set of 20 canonical amino acids, the introduction of non-canonical amino acids (ncAAs) into peptide chains has become a powerful tool in synthetic organic chemistry, medicinal chemistry, and chemical biology. rsc.orgencyclopedia.pub These unnatural amino acids, which are derivatives of their canonical counterparts, offer a means to introduce novel chemical functionalities, such as ketones, alkynes, azides, and nitro groups. encyclopedia.pubnih.gov The incorporation of ncAAs can enhance the therapeutic properties of peptides, improve their stability against enzymatic degradation, and allow for the introduction of spectroscopic probes or other labels for research purposes. rsc.orgnih.govacs.org The ability to synthesize and incorporate these unique building blocks is essential for developing new drugs and understanding complex biological processes. rsc.org

Principles of Orthogonal Protecting Group Chemistry in Amino Acid Derivatization

The successful synthesis of complex peptides, especially those containing multiple reactive functional groups, relies heavily on the concept of orthogonal protecting group chemistry. jocpr.comfiveable.me This strategy involves the use of two or more distinct protecting groups that can be removed under different, specific conditions without affecting the others. fiveable.me This allows for the selective deprotection and modification of specific sites within a growing peptide chain. fiveable.menih.gov

A prime example of an orthogonal protecting group strategy is the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) combination in solid-phase peptide synthesis (SPPS). biosynth.comresearchgate.net The Fmoc group, which protects the α-amino group of the amino acid, is labile to basic conditions, while the t-butyl-based side-chain protecting groups are removed by acid. biosynth.com This orthogonality ensures that the temporary N-terminal protecting group can be cleaved to allow for the addition of the next amino acid without prematurely removing the permanent side-chain protecting groups. nih.gov The careful selection of compatible and orthogonal protecting groups is paramount for the successful and efficient synthesis of complex peptides. nih.govspringernature.com

Overview of Nα-Protecting Groups for Peptide Synthesis Methodologies

In peptide synthesis, the temporary protection of the α-amino group of an amino acid is a critical step to prevent uncontrolled polymerization during the coupling reaction. peptide.com Several Nα-protecting groups have been developed, each with its own advantages and specific deprotection conditions. The two most predominantly used protecting groups in solid-phase peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.combachem.com

| Protecting Group | Abbreviation | Cleavage Conditions |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid) |

| Benzyloxycarbonyl | Z | Hydrogenolysis |

| Allyloxycarbonyl | Alloc | Palladium catalysis |

The L-Tryptophan Scaffold: Chemical Challenges and Opportunities in Modification

The amino acid L-tryptophan presents unique challenges and opportunities in peptide synthesis due to the presence of the indole (B1671886) ring in its side chain. peptide.com While it can sometimes be used without protection, the indole moiety is susceptible to oxidation and modification by electrophilic species, particularly during the acidic cleavage steps used to deprotect other amino acids. peptide.compeptide.com

Beyond simple protection, the indole nitrogen of tryptophan offers a handle for introducing a variety of functional groups to modulate the properties of peptides. One common strategy is N-alkylation. For example, N-Fmoc-1-methyl-L-tryptophan is a commercially available derivative where a methyl group is attached to the indole nitrogen. sigmaaldrich.com

A particularly important modification is the introduction of a benzyl (B1604629) group to the indole nitrogen, resulting in N-Fmoc-1-benzyl-L-tryptophan. This modification not only protects the indole from degradation but can also introduce specific steric or electronic properties to the resulting peptide. The synthesis of such derivatives often involves the protection of the α-amino and carboxyl groups, followed by the alkylation of the indole nitrogen and subsequent deprotection and introduction of the Fmoc group. google.com These functionalization strategies have expanded the toolbox of peptide chemists, allowing for the creation of novel peptides with enhanced stability and tailored biological activities.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1-benzylindol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O4/c36-32(37)30(18-23-20-35(19-22-10-2-1-3-11-22)31-17-9-8-12-24(23)31)34-33(38)39-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,20,29-30H,18-19,21H2,(H,34,38)(H,36,37)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSOZSPCWKSBMM-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of N Fmoc 1 Benzyl L Tryptophan

Established Methodologies for Nα-Fmoc Protection of Amino Acids

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the α-amino function of amino acids is a fundamental step in peptide synthesis. This protecting group is prized for its base-lability, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups. Several established methods are utilized for the Nα-Fmoc protection of amino acids, including L-tryptophan and its derivatives.

The most common method involves the reaction of the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in the presence of a base, such as sodium bicarbonate or sodium carbonate, in a mixed aqueous-organic solvent system (e.g., dioxane/water or acetone/water). The reaction typically proceeds at room temperature and yields the desired N-Fmoc-amino acid in high purity after workup and crystallization.

Alternatively, 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used as the acylating agent. This method, often performed under Schotten-Baumann conditions, requires careful control of pH to ensure selective N-acylation over the formation of undesired side products.

A summary of common reagents for Nα-Fmoc protection is presented in Table 1.

| Reagent | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| 9-Fluorenylmethyl succinimidyl carbonate | Fmoc-OSu | Aqueous sodium bicarbonate or carbonate, organic co-solvent (dioxane, acetone) |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Aqueous base (e.g., NaOH), organic solvent (e.g., dichloromethane) |

Stereoselective Benzylation of the Indole (B1671886) Nitrogen of L-Tryptophan

The introduction of a benzyl (B1604629) group at the N1 position of the tryptophan indole ring is a key modification in the synthesis of N-Fmoc-1-benzyl-L-tryptophan. This transformation must be performed under conditions that preserve the stereochemical integrity of the α-carbon.

Alkylation Strategies for Indole N1-Substitution

The direct N-alkylation of the indole ring of tryptophan derivatives is a common strategy. This typically involves the deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent, in this case, benzyl bromide or benzyl chloride. The choice of base is critical to avoid side reactions, such as alkylation at other positions or racemization. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Control of Chirality During Tryptophan Derivatization

Maintaining the L-configuration of the amino acid is paramount during the synthesis. The α-proton of N-protected amino acids can be susceptible to epimerization under basic conditions. The risk of racemization during the benzylation of the indole nitrogen is a significant consideration. The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to minimize this risk. Generally, milder bases and lower reaction temperatures are preferred. For instance, using a weaker base like potassium carbonate at room temperature is less likely to cause racemization compared to a strong base like sodium hydride at elevated temperatures. The chiral purity of the final product must be rigorously assessed using techniques such as chiral HPLC.

Convergent and Linear Synthetic Pathways to this compound

There are two primary synthetic strategies for the preparation of this compound: a linear pathway and a convergent pathway.

Linear Synthesis:

A linear synthesis involves the sequential modification of the L-tryptophan starting material. There are two possible sequences in a linear approach:

Fmoc protection followed by benzylation: L-tryptophan is first protected at the α-amino group with the Fmoc group to yield N-Fmoc-L-tryptophan. Subsequently, the indole nitrogen is benzylated using a suitable base and benzyl halide. This approach protects the more reactive amino group first, potentially simplifying the subsequent benzylation step.

Benzylation followed by Fmoc protection: L-tryptophan is first benzylated at the indole nitrogen to produce 1-benzyl-L-tryptophan. The resulting intermediate is then subjected to Nα-Fmoc protection. This route may require careful optimization of the initial benzylation to avoid side reactions with the unprotected α-amino group.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of key fragments that are later combined. In the case of this compound, this would typically involve:

The synthesis of 1-benzyl-L-tryptophan.

The subsequent reaction of 1-benzyl-L-tryptophan with an Fmoc-donating reagent (e.g., Fmoc-OSu) to afford the final product.

| Synthetic Pathway | Description | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Linear (Fmoc first) | L-Tryptophan → N-Fmoc-L-tryptophan → this compound | Well-established Fmoc protection; potentially cleaner benzylation. | Potential for racemization during benzylation of the Fmoc-protected intermediate. |

| Linear (Benzylation first) | L-Tryptophan → 1-Benzyl-L-tryptophan → this compound | May avoid racemization at the α-carbon during benzylation. | Potential for side reactions at the unprotected α-amino group during benzylation. |

| Convergent | L-Tryptophan → 1-Benzyl-L-tryptophan + Fmoc reagent → this compound | Higher overall yield; easier purification of intermediates. | May require more overall synthetic steps. |

Analytical and Preparative Methodologies for Building Block Assessment

The purity and structural integrity of this compound are critical for its successful use in peptide synthesis. A combination of analytical and preparative techniques is employed to ensure the quality of the final product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for assessing the chemical purity of this compound. A gradient of water and acetonitrile, both typically containing 0.1% trifluoroacetic acid (TFA), is commonly used with a C18 column. Chiral HPLC is essential for determining the enantiomeric purity of the compound. Specialized chiral stationary phases are used to separate the L- and D-enantiomers, allowing for the quantification of any racemization that may have occurred during the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹H NMR spectrum will show characteristic signals for the protons of the tryptophan side chain, the benzyl group, and the Fmoc group. The integration of these signals can provide information about the purity of the sample.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the successful incorporation of both the Fmoc and benzyl groups. Electrospray ionization (ESI) is a common technique for the analysis of such compounds.

A summary of expected analytical data is presented in Table 3.

| Analytical Technique | Parameter Measured | Expected Results |

|---|---|---|

| Reversed-Phase HPLC | Chemical Purity | Single major peak corresponding to the product. |

| Chiral HPLC | Enantiomeric Purity | High enantiomeric excess (>99%) of the L-enantiomer. |

| ¹H NMR | Structural Confirmation | Characteristic chemical shifts and coupling constants for all protons. |

| ¹³C NMR | Structural Confirmation | Characteristic chemical shifts for all carbon atoms. |

| Mass Spectrometry (ESI) | Molecular Weight | Observed m/z corresponding to the calculated molecular weight of C33H28N2O4. |

Application of N Fmoc 1 Benzyl L Tryptophan in Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

N-Fmoc-1-benzyl-L-tryptophan is incorporated into SPPS protocols following the standard cycle of Fmoc deprotection and coupling. The core procedure involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support. altabioscience.com The use of an indole-protected tryptophan derivative like this compound is crucial for preventing side reactions such as oxidation and alkylation during synthesis and acid-catalyzed degradation during final cleavage. peptide.comsigmaaldrich.com

The efficiency of peptide bond formation is paramount for the successful synthesis of long peptides. The bulky nature of the 1-benzyl group on the tryptophan indole (B1671886) ring can introduce steric hindrance, potentially impacting coupling efficiencies and reaction kinetics. While specific comparative kinetic data for this compound is not extensively documented in publicly available literature, general principles for optimizing coupling of sterically hindered amino acids are applicable. nih.gov

Strategies to enhance coupling efficiency include:

Choice of Coupling Reagent: Highly efficient uronium/aminium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed to accelerate the reaction and overcome steric challenges.

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help drive the formation of the peptide bond to completion.

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and reagents can ensure that all free amines on the resin are acylated.

Monitoring the completion of the coupling reaction using qualitative tests like the ninhydrin (B49086) (Kaiser) test is critical to ensure high fidelity in the peptide sequence.

The 1-benzyl group, being a bulky and hydrophobic moiety, can influence the physical properties of the growing peptide-resin complex. Hydrophobic sequences are more prone to aggregation on the solid support, which can hinder reagent diffusion and lead to incomplete coupling and deprotection steps. The presence of the benzyl (B1604629) group on tryptophan residues may contribute to this phenomenon.

To mitigate aggregation, several techniques can be employed:

Use of Chaotropic Salts: Adding salts like lithium chloride (LiCl) can disrupt secondary structures and improve solvation.

High-Temperature Synthesis: Performing coupling reactions at elevated temperatures can help to break up aggregates.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate coupling and deprotection reactions, often improving outcomes for "difficult sequences" prone to aggregation. researchgate.net

The interaction between the benzyl group and the resin is typically non-covalent and based on hydrophobic interactions, particularly with polystyrene-based resins. This is not generally considered to impede the synthesis process.

The primary role of the 1-benzyl group is to protect the indole nitrogen from undesired side reactions. The tryptophan indole is nucleophilic and susceptible to electrophilic attack from carbocations generated during the cleavage of other side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups) or from the resin linker itself. sigmaaldrich.com The benzyl group effectively shields the indole from such modifications during peptide chain elongation.

Furthermore, protection of the indole nitrogen is critical for preventing modification during the final cleavage from the resin. For instance, sulfonyl protecting groups from arginine residues (like Pmc or Pbf) can transfer to unprotected tryptophan residues during trifluoroacetic acid (TFA) treatment. The use of an indole-protected derivative prevents this side reaction. iris-biotech.de

Utilization in Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments for convergent synthesis. nih.gov In this approach, this compound can be used in a manner analogous to other Fmoc-protected amino acids.

The key steps involve:

Activation of the carboxyl group of this compound.

Coupling with the free amino group of another amino acid or peptide fragment in a suitable organic solvent.

Purification of the resulting protected dipeptide or peptide fragment.

Selective removal of the N-terminal Fmoc group to allow for further chain elongation.

The benzyl protecting group on the indole is generally stable under the conditions used for Fmoc removal (mild base) and coupling. acs.org

Chemoselectivity and Compatibility with Diverse Protecting Group Schemes

The successful synthesis of complex peptides often relies on an orthogonal protecting group strategy, where different classes of protecting groups can be removed selectively under distinct conditions. google.com The this compound derivative fits within the most common orthogonal scheme used in SPPS: the Fmoc/tBu strategy.

Nα-Fmoc group: Labile to mild bases (e.g., piperidine).

Side-chain tBu, Boc, Trt groups: Labile to strong acids (e.g., TFA).

Side-chain N(in)-Benzyl group: The benzyl group is typically removed under different conditions, most commonly by catalytic hydrogenation (e.g., H₂/Pd-C). total-synthesis.com However, it can also be cleaved by very strong acids, though this is less common in modern Fmoc-based strategies.

This differential lability allows for selective deprotection. For example, the Fmoc group can be removed repeatedly during chain elongation without affecting the benzyl group on the tryptophan side chain or tert-butyl-based groups on other amino acids. The benzyl group can potentially be retained while other acid-labile groups are removed, or it can be removed orthogonally to both Fmoc and tBu-based groups, offering flexibility in the synthesis of complex or modified peptides. It is also compatible with the benzyloxycarbonyl (Cbz) group, which is also removed by hydrogenolysis. total-synthesis.comhighfine.com

Table 1: Compatibility of Protecting Groups

| Protecting Group | Chemical Name | Typically Cleaved By | Compatible with N(in)-Benzyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Mild Base (e.g., Piperidine) | Yes |

| Boc | tert-Butoxycarbonyl | Moderate/Strong Acid (TFA) | Yes |

| tBu | tert-Butyl | Moderate/Strong Acid (TFA) | Yes |

| Trt | Trityl | Mild Acid | Yes |

| Cbz (Z) | Benzyloxycarbonyl | Catalytic Hydrogenation | No (cleaved under similar conditions) |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Yes |

This table provides a general overview of compatibility. Specific reaction conditions can influence outcomes.

Advanced Methodologies for Peptide Assembly Incorporating 1-Benzyl-L-tryptophan Residues

The use of this compound can be extended to more advanced peptide synthesis strategies, such as fragment condensation and on-resin cyclization.

Fragment Condensation: In this convergent approach, smaller, protected peptide fragments are synthesized independently (either in solution or on solid phase) and then coupled together to form the final, larger peptide. The orthogonal nature of the N(in)-benzyl group can be advantageous here, allowing for the synthesis of fully protected fragments where the tryptophan side chain remains masked until the final deprotection step.

On-Resin Cyclization: The synthesis of cyclic peptides is a major area of peptide research. On-resin cyclization is an efficient method where the linear peptide is assembled on the resin, followed by an intramolecular head-to-tail or side-chain cyclization reaction before cleavage from the support. chemrxiv.orgnih.gov The stability of the N(in)-benzyl group during the various steps of linear peptide assembly and its compatibility with many cyclization chemistries make this compound a suitable building block for these advanced applications.

Conformational and Structural Implications of the 1 Benzyl Modification in Peptides

Impact of Indole (B1671886) N1-Alkylation on Tryptophan Side Chain Rotamers

The conformation of the tryptophan side chain is defined by two main dihedral angles: χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). In natural peptides, the tryptophan side chain typically populates three staggered χ1 rotamers: g+ (+60°), g- (-60°), and trans (180°). The distribution among these states is influenced by local backbone conformation and interactions with neighboring residues. researchgate.net

The introduction of a bulky benzyl (B1604629) group at the N1 position of the indole ring imposes significant steric constraints on the rotation around the χ1 and χ2 bonds. This alkylation leads to a dramatic shift in the preferred rotameric states compared to unsubstituted tryptophan. Steric clashes between the N1-benzyl group and the peptide backbone carbonyl oxygen or the side chains of adjacent amino acids disfavor certain conformations.

Specifically, the N1-benzyl group can restrict the planarity of the peptide bond and force the indole ring into specific orientations to minimize energetic penalties. This often results in a reduced number of accessible rotameric states, effectively locking the side chain into a more defined conformation. While the precise distribution depends on the surrounding peptide sequence, the general effect is a stabilization of rotamers that orient the bulky benzyl group away from the peptide backbone. This contrasts with unsubstituted tryptophan, where the small N1-hydrogen atom allows for greater conformational freedom.

Table 1: Illustrative Comparison of Tryptophan Side Chain (χ1) Rotamer Populations in a Model Peptide Context

This table presents hypothetical data based on principles of steric hindrance to illustrate the effect of N1-benzylation.

| Rotamer State (χ1 angle) | Unmodified L-Tryptophan (%) | 1-Benzyl-L-Tryptophan (%) | Rationale for Change |

| g+ (+60°) | 15 | 5 | Steric clash between the benzyl group and the backbone is often severe in this conformation. |

| trans (180°) | 35 | 75 | This conformation typically directs the side chain away from the backbone, minimizing steric hindrance from the benzyl group. |

| g- (-60°) | 50 | 20 | The favorability of this state is highly context-dependent and can be significantly reduced due to potential steric hindrance. |

Influence on Peptide Secondary and Tertiary Structure Formation

Secondary Structure: The bulky, conformationally constrained side chain can impact the propensity of the peptide to form canonical secondary structures like α-helices and β-sheets. For instance, the rigid orientation of the 1-benzyl-indole moiety might sterically preclude the formation of a tight α-helical turn. Conversely, it could stabilize β-turn or β-sheet structures where the large side chain can be accommodated without disrupting the backbone hydrogen-bonding network. nih.gov Studies on peptides rich in tryptophan have shown they can adopt predominantly β-strand structures, a tendency that could be amplified by the rigidifying effect of the N1-benzyl group. nih.gov

Tertiary Structure: In larger peptides and proteins, the tertiary fold is stabilized by long-range interactions, often involving the packing of hydrophobic side chains. Tryptophan plays a critical role in this process due to its large, aromatic surface area. nih.gov The N1-benzylation significantly increases both the size and the hydrophobicity of the side chain. This modification can enhance hydrophobic packing interactions if the residue is located in the core of the peptide. The benzyl group provides an additional aromatic ring capable of engaging in π-π stacking interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine) or the indole ring itself, potentially leading to more stable and compact tertiary folds.

Spectroscopic Characterization of Peptides Containing 1-Benzyl-L-tryptophan Residues

Spectroscopic techniques are essential for probing the structural consequences of incorporating modified amino acids. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this context.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of peptides. units.it The far-UV region (190-250 nm) provides a signature spectrum characteristic of the peptide's secondary structure content (e.g., α-helix, β-sheet, random coil). units.it The incorporation of a 1-benzyl-L-tryptophan residue can alter the far-UV CD spectrum by inducing a shift in the equilibrium between different secondary structures. The near-UV CD spectrum (250-320 nm), which is sensitive to the local environment of aromatic amino acids, would also be significantly affected. nih.gov The N1-benzylation alters the electronic transitions of the indole chromophore and introduces a new chromophore (the benzyl group), leading to a unique near-UV CD signature that can report on the side chain's conformation and interactions. nih.gov

Table 2: Representative Circular Dichroism Data for a Model 15-Residue Peptide

This table shows hypothetical data illustrating how the incorporation of 1-benzyl-L-tryptophan might alter secondary structure as observed by CD spectroscopy.

| Peptide Variant | Wavelength of Minimum (nm) | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Inferred Secondary Structure |

| Peptide with L-Tryptophan | 205 | -8,000 | Predominantly Random Coil with some Turn character |

| Peptide with 1-Benzyl-L-Tryptophan | 218 | -15,000 | Shift towards β-Sheet conformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level information about peptide structure and dynamics in solution. uzh.chnih.gov For a peptide containing a 1-benzyl-L-tryptophan residue, several key NMR observables would be insightful:

Chemical Shifts: The proton and carbon chemical shifts of the indole and benzyl rings are highly sensitive to their local environment. researchgate.net Changes in these shifts compared to model compounds can reveal information about intramolecular interactions, such as π-π stacking between the two rings.

Nuclear Overhauser Effect (NOE): NOE data reveals through-space proximities between protons that are less than 5 Å apart. uzh.ch NOEs between the benzyl protons and protons on the indole ring or other nearby residues can be used to define the specific rotameric state of the side chain and its interactions with the rest of the peptide.

Dihedral Angle Restraints: Scalar coupling constants (J-couplings) can provide information about the backbone (φ, ψ) and side-chain (χ1) dihedral angles, further refining the conformational model of the peptide. scielo.br

Computational Modeling of Peptide Conformations and Dynamics

Computational methods are invaluable for exploring the conformational landscape of peptides containing non-canonical amino acids and for interpreting experimental data. nih.govbyu.edu

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of a peptide in a solvated environment over time, providing insights into its structural dynamics and stability. nih.govnih.gov For a peptide with a 1-benzyl-L-tryptophan residue, MD simulations would first require the development of accurate force field parameters for the modified amino acid. Once parameterized, simulations can be used to:

Calculate the potential mean force (PMF) along the χ1 and χ2 dihedral angles to map the free energy landscape and identify the most stable rotameric states.

Simulate the folding process to predict the influence of the modified residue on secondary and tertiary structure formation. mdpi.com

Analyze intramolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide's structure.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be employed to accurately model the electronic structure of the 1-benzyl-indole side chain. cas.cz These calculations are crucial for predicting spectroscopic properties, such as NMR chemical shifts or the vibronic structure of CD spectra, which can then be compared with experimental results to validate the computed structural models. scielo.brcas.cz Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be used, where the modified residue is treated with a high level of theory (QM) while the rest of the peptide and solvent are treated with a more computationally efficient force field (MM). byu.edu These advanced computational approaches are essential for building a comprehensive understanding of how the specific chemical modification translates into macroscopic structural and dynamic properties. nih.gov

Functional Applications of Peptides Incorporating 1 Benzyl L Tryptophan

Design and Synthesis of Peptide Ligands with Modulated Receptor Affinities

The introduction of 1-benzyl-L-tryptophan into peptide sequences is a key strategy for modulating their affinity and specificity for biological receptors. The benzyl (B1604629) group at the N1 position of the indole (B1671886) ring fundamentally alters the electronic and steric properties of the tryptophan side chain, which can lead to enhanced or altered binding interactions with receptor surfaces.

Researchers have successfully designed peptide ligands with fine-tuned receptor affinities by strategically placing 1-benzyl-L-tryptophan within the peptide sequence. For instance, N-acyl-L-tryptophan benzyl esters have been identified as potent antagonists for the substance P (neurokinin-1 or NK-1) receptor. nih.govunt.edu The benzyl modification contributes to a binding mode that competitively inhibits the natural ligand, substance P. nih.gov This approach demonstrates that modifying the tryptophan side chain can directly impact ligand-receptor interactions, transforming a standard amino acid into a key pharmacophore for achieving high-affinity antagonism. nih.govunt.edu

The synthesis of these modified peptides typically employs solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. nih.govacs.org The N-Fmoc-1-benzyl-L-tryptophan building block is incorporated into the growing peptide chain using standard coupling reagents. The benzyl group is stable to the mild basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage from the resin, making it compatible with established synthesis protocols. nih.govacs.org This compatibility allows for its seamless integration into peptide sequences designed to target a wide array of receptors, where the modified tryptophan can serve as a crucial determinant of binding affinity and selectivity.

| Peptide/Ligand Class | Target Receptor | Effect of 1-Benzyl-L-tryptophan | Reference |

| N-acyl-L-tryptophan benzyl esters | Neurokinin-1 (NK-1) | Potent competitive antagonism | nih.govunt.edu |

| Dipeptide Hosts | Acetylcholine | Enhanced binding through cation-π interactions | nih.gov |

Development of Modified Peptides as Molecular Probes and Activity Modulators

The unique characteristics of tryptophan, particularly its intrinsic fluorescence, make it an invaluable tool for developing molecular probes. acs.org The introduction of the 1-benzyl group can further refine these properties. While the benzyl group itself is not fluorescent, its presence can alter the microenvironment of the indole ring, potentially influencing the quantum yield and solvent sensitivity of its fluorescence. This makes peptides containing 1-benzyl-L-tryptophan candidates for developing sensitive probes to investigate peptide-protein and peptide-membrane interactions. acs.orgbeilstein-journals.org Tryptophan fluorescence is highly sensitive to the polarity of its surroundings, a property that is exploited to monitor the binding events and conformational changes of peptides. acs.orgbeilstein-journals.org

| Application | Principle of Action | Role of 1-Benzyl-L-tryptophan | Key Findings |

| Molecular Probes | Intrinsic Fluorescence | Modulates the fluorescent properties of the tryptophan side chain for sensing local environments. | Tryptophan's sensitivity to environmental polarity allows it to probe peptide structure and dynamics. acs.orgresearchgate.net |

| Activity Modulators | Hydrophobic Interactions | Increases peptide hydrophobicity, enhancing interactions with membranes or protein hydrophobic pockets. | N-terminal modifications of Trp-containing peptides modulate antibacterial activity. nih.gov |

Role in the Engineering of Novel Peptide Architectures and Foldamers

The development of novel peptide architectures, such as stapled peptides and foldamers, is a rapidly advancing field aimed at creating conformationally constrained peptides with improved stability and biological activity. The unique steric and electronic properties of 1-benzyl-L-tryptophan make it a valuable component in this engineering endeavor.

One innovative application is in the creation of "stapled" peptides. A recently developed method utilizes a palladium-catalyzed C-H activation process to form a covalent bond between the tryptophan side chain and a nearby phenylalanine or tyrosine residue. nih.govaspiregene.com Incorporating 1-benzyl-L-tryptophan could influence the efficiency and outcome of such reactions, potentially leading to novel macrocyclic structures with distinct conformational preferences. These constrained peptides often exhibit enhanced resistance to proteolysis and can be designed to adopt specific secondary structures, like α-helices, that are crucial for binding to intracellular targets. nih.gov

Moreover, the bulky benzyl group can be used to direct the folding of short peptide chains into predictable, stable, non-natural conformations known as foldamers. The tryptophan zipper (Trpzip) motif, where cross-strand tryptophans interlock their indole rings to stabilize a beta-hairpin structure, is a well-known example of tryptophan-driven peptide folding. creative-peptides.com By replacing native tryptophan with 1-benzyl-L-tryptophan, the increased steric hindrance and altered aromatic interactions could be exploited to engineer new types of zippers or other compact peptide architectures. creative-peptides.comnih.gov These engineered molecules hold promise as scaffolds for drug design and as novel biomaterials, such as self-assembling hydrogels. creative-peptides.comnih.gov

Integration into Combinatorial Peptide Library Design and Screening

Combinatorial peptide libraries are powerful tools for discovering novel ligands with high affinity and specificity for a given biological target. acs.org These libraries can contain millions to billions of unique peptide sequences. The inclusion of non-canonical amino acids, such as 1-benzyl-L-tryptophan, significantly expands the chemical diversity of these libraries, increasing the probability of identifying potent hit compounds. acs.org

The synthesis of combinatorial libraries incorporating this compound is readily achievable using the "split-and-pool" method in solid-phase peptide synthesis. nih.gov In this process, a resin is split into multiple portions, a different amino acid (including the modified tryptophan) is coupled to each portion, and then the portions are pooled back together. Repeating this cycle allows for the generation of a vast library where each bead theoretically holds a single, unique peptide sequence (one-bead-one-compound library). nih.govnih.gov

The rationale for including 1-benzyl-L-tryptophan in a library is based on its potential to engage in unique binding interactions. The N-benzylation of tryptamines is known to influence receptor binding significantly. nih.gov By presenting this modification within a diverse library, screening campaigns can explore binding pockets that may favor the increased hydrophobicity and steric bulk of the benzylated indole. Screening of such libraries, often done through high-throughput methods like bead-based assays with fluorescently labeled targets, can identify peptides where the 1-benzyl-L-tryptophan residue is a key component of the binding motif. acs.org Subsequent sequencing of the "hit" beads reveals the structure of the high-affinity peptide ligand. acs.org This approach enables the discovery of novel peptide-based drugs and diagnostic agents that would be inaccessible from libraries composed solely of natural amino acids.

| Library Type | Synthesis Method | Role of this compound | Screening Method |

| One-Bead-One-Compound (OBOC) | Split-and-Pool Solid-Phase Synthesis | Expands chemical diversity; introduces unique steric and hydrophobic properties. | Bead-based affinity screening with fluorescently labeled targets. |

| DNA-Encoded Library (DEL) | Solid-Phase Synthesis with DNA tagging | Acts as a specialized building block to explore novel chemical space. | Affinity selection followed by DNA sequencing to identify hits. |

Challenges and Innovations in the Synthesis and Application of N Fmoc 1 Benzyl L Tryptophan

Optimization of Reaction Conditions for Scalable Synthesis and High Purity

Achieving a scalable and high-purity synthesis of N-Fmoc-1-benzyl-L-tryptophan is fundamental for its widespread application. This requires meticulous optimization of various reaction parameters.

The choice of solvent is critical in Fmoc-based peptide synthesis as it must effectively solvate the growing peptide chain and the resin, while also being compatible with the reagents used. researchgate.net Commonly used solvents in SPPS include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). chempep.com DMF is widely used, but NMP is often preferred for its superior solvating properties, which can help mitigate issues of peptide aggregation on the solid support. peptide.com For particularly difficult sequences, solvent mixtures containing chaotropic agents or additives like dimethyl sulfoxide (B87167) (DMSO) can be employed to disrupt intermolecular hydrogen bonding that leads to aggregation. peptide.com

Additives, particularly coupling reagents, are essential for efficient peptide bond formation. Reagents such as N,N'-diisopropylcarbodiimide (DIC) combined with an additive like Oxyma Pure have been shown to be effective in various solvent systems, ensuring the complete dissolution and activation of the Fmoc-amino acid. rsc.org The choice of base is also crucial; N,N-diisopropylethylamine (DIPEA) is commonly used, though for sterically hindered couplings, more potent activators like HATU may be necessary. peptide.comchempep.com The careful selection of the solvent and additives is paramount to maximizing yield and purity in the synthesis of peptides containing this compound.

Table 1: Comparison of Common Solvents in Fmoc-SPPS

| Solvent | Key Characteristics | Common Applications | Potential Issues |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | Good solvation properties, widely used. | Standard Fmoc-SPPS cycles, including deprotection and coupling steps. oup.com | Can contain amine impurities that cause premature Fmoc removal; classified as a substance of very high concern (SVHC). researchgate.net |

| N-methyl-2-pyrrolidone (NMP) | Superior solvating power compared to DMF, can disrupt peptide aggregation. peptide.com | Synthesizing hydrophobic or aggregation-prone peptide sequences. peptide.com | Higher cost compared to DMF. |

| Dichloromethane (DCM) | Excellent for swelling polystyrene resins, optimal for carbodiimide (B86325) activation. chempep.com | Used in Boc chemistry and for specific steps like resin loading or reagent dissolution. | Less effective at solvating polar peptide chains; can react with piperidine (B6355638) in Fmoc chemistry. chempep.com |

| Dimethyl sulfoxide (DMSO) | High polarity, effective at disrupting secondary structures. | Used as a co-solvent with NMP or DMF to improve solvation during difficult couplings. peptide.com | Can be difficult to remove and may cause side reactions if not handled properly. |

Temperature and reaction time are interdependent parameters that significantly influence the efficiency of coupling reactions and the potential for side reactions. Standard Fmoc-amino acid coupling is often performed at room temperature for 1 to 2 hours. uci.edu However, for sterically hindered amino acids or difficult couplings, elevating the temperature can increase the reaction rate. peptide.com For example, some specialized syntheses may be conducted at temperatures up to 60-70°C. rsc.org Microwave-assisted peptide synthesis has also emerged as a powerful technique, utilizing elevated temperatures (e.g., 120°C) to dramatically reduce reaction times, often from hours to minutes.

Conversely, prolonged reaction times, especially at higher temperatures, can increase the risk of side reactions such as racemization. chempep.com Therefore, optimization involves finding a balance where the coupling reaction proceeds to completion with minimal degradation or epimerization of the amino acid. The ideal conditions are highly sequence-dependent and must be determined empirically for each specific synthesis. For a standard coupling cycle, the reaction time should ideally not exceed 60-90 minutes at room temperature. rsc.org

Table 2: Examples of Reported Reaction Conditions for Tryptophan Derivatives

| Reaction Type | Temperature | Reaction Time | Context |

|---|---|---|---|

| N-benzylation of Indole (B1671886) | 90 °C | 6 h | Synthesis of N-benzyl 3-formyl indole. rsc.org |

| Amino Acid Coupling | Room Temp. | > 4 h | Standard loading of the first amino acid onto a resin. uci.edu |

| Fmoc Deprotection | Room Temp. | ~7 min | Standard Fmoc removal using 20% piperidine in DMF. uci.edu |

| Difficult Coupling | Elevated Temp. | Variable | Used to overcome aggregation and steric hindrance. peptide.com |

Addressing Potential Steric and Electronic Effects from the 1-Benzyl Group

The introduction of a benzyl (B1604629) group at the N1 position of the tryptophan indole ring serves the primary purpose of protection. However, this modification also introduces steric and electronic effects that must be considered during peptide synthesis.

The benzyl group is sterically bulky, which can hinder the approach of reagents to the adjacent alpha-carbon during the coupling reaction. This steric hindrance can slow down the rate of peptide bond formation, potentially leading to incomplete coupling. researchgate.netresearchgate.net This effect is particularly pronounced when coupling this compound to another sterically demanding amino acid or a growing peptide chain that is aggregated. researchgate.netthieme.de To overcome this, more potent coupling reagents, longer reaction times, or elevated temperatures may be necessary. chempep.compeptide.com

Electronically, the indole ring is a π-rich system. The N-benzylation can influence the electron density of this system. While the primary role of the benzyl group is protective, it can subtly alter the indole's reactivity. The N1 position of indole is involved in hydrogen bonding, which contributes to the structure and stability of peptides. rsc.org The presence of the benzyl group eliminates this hydrogen bond donor capability, which can alter the conformational preferences of the resulting peptide.

Strategies for Improving Overall Peptide Purity and Synthetic Yields

The ultimate goal of peptide synthesis is to obtain the target peptide in high purity and yield. Several strategies are crucial when working with modified residues like this compound.

High-Purity Starting Materials : The purity of the Fmoc-amino acid building blocks is paramount. Impurities in the starting material can be incorporated into the growing peptide chain, leading to a complex mixture of deletion or modified sequences that are difficult to separate during purification. uspto.gov

Efficient Coupling and Deprotection : As discussed, optimizing coupling conditions with potent activators and appropriate solvents is key to driving the reaction to completion. chempep.com Similarly, ensuring complete removal of the Fmoc group at each step is critical to prevent the formation of deletion peptides. uspto.gov Monitoring the deprotection step, for instance by UV spectrophotometry, can help identify and address issues with difficult sequences. uspto.gov

Prevention of Aggregation : Aggregation of the peptide chain on the solid support is a major cause of incomplete reactions. peptide.com Strategies to mitigate this include using lower substitution resins, incorporating chaotropic salts, or switching to solvents like NMP that can disrupt secondary structures. peptide.comuspto.gov

Indole Protection : The benzyl group on the N1 position of the tryptophan indole ring is itself a key strategy for improving purity. The unprotected indole side chain is susceptible to modification during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. oup.com Protecting this position prevents side reactions such as alkylation, ensuring the integrity of the tryptophan residue. peptide.com

Optimized Cleavage and Purification : After synthesis, the peptide is cleaved from the resin and deprotected. The crude product contains the target peptide along with various impurities from incomplete reactions or side reactions. bachem.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification, separating the desired peptide based on hydrophobicity. bachem.com

Future Directions in the Design and Utilization of Novel Tryptophan Derivatives in Peptide Chemistry

The use of this compound is part of a broader trend in peptide science focused on creating peptides with tailored properties through the incorporation of non-canonical amino acids. Research is continuously advancing the design and application of novel tryptophan derivatives to further expand the capabilities of peptide-based therapeutics and materials.

A significant area of innovation is the development of methods for the late-stage modification of tryptophan residues already within a peptide sequence. sciencedaily.comhku.hk This allows for the diversification of a single peptide scaffold into a library of analogues with varied functionalities. For example, recently developed "clickable" modification strategies enable the catalyst-free C2-sulfenylation of tryptophan, allowing for the easy installation of various functional groups. nih.govhku.hk Other innovative approaches include photocatalytic methods for C2-alkylation and catalyst-free photobioconjugation processes that selectively target tryptophan. nih.gov

These advancements allow for the fine-tuning of a peptide's pharmacokinetic properties, such as stability and bioavailability. sciencedaily.com The future of peptide chemistry will likely see an expansion of the toolkit of available tryptophan derivatives, incorporating functionalities for imaging, targeted drug delivery, and enhanced receptor binding. The development of greener synthesis methods, using more environmentally friendly solvents and reagents, is also a key future trend in the industrial production of peptides. researchgate.netrsc.org As our understanding of peptide structure and function grows, so too will the demand for sophisticated building blocks like this compound and its more advanced successors.

Conclusion and Future Research Perspectives

Current Impact of N-Fmoc-1-benzyl-L-tryptophan in Contemporary Synthetic Organic Chemistry

The primary impact of this compound lies in its application as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides in a stepwise and controlled manner. nih.govnih.gov The two key chemical modifications of this compound, the N-Fmoc protecting group and the 1-benzyl group on the indole (B1671886) side chain, address specific challenges encountered during peptide synthesis.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the alpha-amino group of the amino acid. nih.govaurigeneservices.com Its use is central to the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS. nih.govaurigeneservices.com This strategy allows for the selective removal of the Fmoc group under mild basic conditions to enable peptide bond formation, while the acid-labile side-chain protecting groups remain intact until the final cleavage step. nih.gov This orthogonality is crucial for the synthesis of complex and modified peptides. aurigeneservices.comnih.gov

The benzyl (B1604629) group attached to the nitrogen of the tryptophan indole ring serves as a permanent protecting group during synthesis. The indole side chain of tryptophan is susceptible to modification during the acidic conditions often used for peptide cleavage from the solid support. nih.gov Protection of the indole nitrogen prevents unwanted side reactions, leading to higher purity and yield of the final peptide. While other protecting groups like the tert-butyloxycarbonyl (Boc) group are also used for this purpose, the benzyl group offers specific advantages in certain synthetic contexts. aurigeneservices.com

The incorporation of N-alkylated tryptophan derivatives, such as N-benzyl-L-tryptophan, can also directly influence the properties of the resulting peptides. Alkylation of the indole nitrogen increases the hydrophobicity of the tryptophan residue, which can impact peptide folding, membrane interaction, and biological activity. nih.gov For instance, studies on dendrimeric peptides have shown that functionalization with N1-alkyl-tryptophan can enhance their antioxidant potential and selective toxicity towards cancer cells. nih.gov

Key Applications and Research Findings:

| Application Area | Research Finding |

| Anticancer Peptides | Peptide dendrimers functionalized with N1-alkyl-tryptophan have demonstrated significant antioxidant properties and selective cytotoxicity against glioblastoma cells. nih.gov |

| Antimicrobial Peptides | The incorporation of tryptophan, a key residue in many antimicrobial peptides, can be fine-tuned through modifications like N-alkylation to enhance their activity and selectivity. nih.govnih.govmdpi.com |

| Peptide-Drug Conjugates | The chemical stability afforded by the N-benzyl group on tryptophan is beneficial in the synthesis of complex peptide-drug conjugates where multiple chemical steps are required. |

| Conformational Studies | The introduction of a bulky benzyl group on the indole ring can influence the local conformation of the peptide backbone, providing a tool for studying structure-activity relationships. |

Emerging Trends in Modified Amino Acid Chemistry and Peptide Engineering

The field of peptide science is continually evolving, with a strong focus on developing peptides with enhanced therapeutic properties, such as improved stability, bioavailability, and target specificity. This compound and similar modified amino acids are at the forefront of these advancements.

One of the most significant emerging trends is the late-stage functionalization of peptides . nih.gov This approach involves modifying a peptide after its initial synthesis to introduce new functionalities. While direct modification of native tryptophan residues is an active area of research, the incorporation of pre-functionalized building blocks like this compound offers a more controlled and predictable method for introducing specific modifications. researchgate.netrhhz.netacs.org The benzyl group itself can be seen as a simple modification, but it paves the way for the acceptance and use of other more complex N-alkylated tryptophans designed for specific purposes.

Another key trend is the development of peptide stapling and macrocyclization techniques to constrain the peptide's conformation. This can lead to increased potency and stability. The precise control over peptide sequence and side-chain protection afforded by building blocks like this compound is essential for the successful synthesis of these complex architectures.

Furthermore, there is a growing interest in unnatural amino acids to expand the chemical diversity of peptides beyond the 20 proteinogenic amino acids. molport.com this compound is an example of an unnatural amino acid that provides chemists with a tool to modulate the physicochemical properties of peptides. The exploration of a wide array of N-alkyl and N-aryl tryptophan derivatives is an active area of research aimed at fine-tuning peptide characteristics for specific therapeutic applications. nih.gov

The future of peptide engineering will likely see the development of more sophisticated modified amino acid building blocks. These will enable the creation of peptides with novel architectures and functionalities, moving beyond simple linear sequences to complex, multi-functional therapeutic agents. The foundational role of compounds like this compound in establishing the principles of side-chain protection and modification will continue to be instrumental in this progress.

Q & A

Q. What is the role of the Fmoc and benzyl protecting groups in N-Fmoc-1-benzyl-L-tryptophan during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions (e.g., piperidine). The benzyl group protects the indole nitrogen of tryptophan, preventing side reactions during coupling steps, such as alkylation or oxidation. This dual protection ensures regioselectivity and minimizes side-chain interference. Analytical methods like HPLC and mass spectrometry are critical for verifying deprotection efficiency and product integrity .

Q. How can researchers assess the purity and enantiomeric integrity of this compound?

Purity is typically evaluated via reverse-phase HPLC (≥97% purity threshold) and thin-layer chromatography (TLC). Enantiomeric excess is determined using chiral HPLC columns or polarimetry, with specific rotation values (e.g., [α]²⁴D = -22.0° to -18.0° in DMF) serving as benchmarks. Contaminants like D-enantiomers (>0.5%) or foreign amino acids (>0.3%) must be quantified to ensure synthetic fidelity .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at -20°C in a desiccated environment to prevent hydrolysis of the Fmoc group or oxidation of the indole ring. Transport at room temperature is acceptable for short durations. Long-term stability (≥5 years) is achievable under these conditions, though periodic reanalysis via HPLC is recommended .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in solid-phase peptide synthesis?

Coupling efficiency depends on activating agents (e.g., HBTU, HATU), base choice (DIPEA), and solvent (DMF or DCM). Pre-activation of the amino acid (10–15 min) and double coupling protocols are advised for sterically hindered residues. Real-time monitoring via Kaiser or chloranil tests ensures complete reaction. Suboptimal coupling may result from residual moisture or inadequate resin swelling .

Q. What analytical challenges arise when characterizing this compound in complex peptide sequences?

Challenges include:

- Oxidation of the indole ring : Use degassed solvents and antioxidants (e.g., DTT) during synthesis.

- Aggregation during HPLC : Optimize mobile phases with 0.1% TFA in acetonitrile/water gradients.

- Mass spectrometry interference : Employ soft ionization techniques (MALDI-TOF) to avoid fragmentation of the Fmoc group .

Q. How do researchers resolve contradictions in reported bioactivity data for tryptophan-containing peptides?

Discrepancies may stem from:

- Protection group artifacts : Benzyl groups can alter peptide conformation; compare unprotected analogs.

- Impurity profiles : Quantify residual solvents (e.g., DMF) via GC-MS, as they may inhibit biological assays.

- Stereochemical drift : Validate enantiopurity at each synthesis step using chiral columns .

Q. What strategies mitigate racemization during the incorporation of this compound into peptides?

Racemization is minimized by:

- Using low-basicity coupling agents (e.g., PyBOP instead of HOBt).

- Maintaining reaction temperatures below 25°C.

- Shortening activation times for sterically demanding residues. Post-synthesis circular dichroism (CD) can confirm retention of stereochemistry .

Methodological Considerations

Q. How should researchers design experiments to study the metabolic stability of this compound derivatives?

- In vitro assays : Use liver microsomes or S9 fractions to assess cytochrome P450-mediated degradation.

- Mass spectrometry : Track isotopic labeling (e.g., ¹³C/¹⁵N) for precise metabolite identification.

- Control experiments : Include unprotected tryptophan analogs to differentiate protection group effects from core structure instability .

Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound analogs?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Ensure power analysis aligns with sample size to detect biologically relevant effects (α=0.05, β=0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.